molecular formula C13H19N2O4P B3025662 Aeruginascin CAS No. 114264-95-8

Aeruginascin

Cat. No. B3025662
M. Wt: 298.27 g/mol
InChI Key: OIIPFLWAQQNCHA-UHFFFAOYSA-N
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Description

Aeruginascin, also known as N,N,N-trimethyl-4-phosphoryloxytryptamine, is an indoleamine derivative found naturally in certain mushrooms, including Inocybe aeruginascens, Pholiotina cyanopus, and Psilocybe cubensis . It is the N-trimethyl analogue of psilocybin .


Synthesis Analysis

The synthesis of Aeruginascin has been achieved by quaternization of psilocybin using excess methyl iodide in methanol treated with aqueous ammonium hydroxide . The synthesized Aeruginascin was collected by filtration and washing with methanol .


Molecular Structure Analysis

Aeruginascin’s molecular structure consists of an indole ring with a tryptamine sidechain . It is structurally similar to psilocybin but with an extra phosphoryl group attached to the indole ring and two methyl groups attached to the tryptamine core .


Chemical Reactions Analysis

Aeruginascin is similar to the neurotransmitter serotonin. Activation of this system by psilocybin and psilocin may produce temporary changes in the brain that induce hallucinations and feelings of euphoria .


Physical And Chemical Properties Analysis

Aeruginascin has three methyl groups on the ethanolamine moiety, while psilocybin has two . The additional methyl group creates a positively charged trimethylammonium group on aeruginascin compared to a dimethylamine group on psilocybin .

Scientific Research Applications

Serotonergic Binding Affinity

Aeruginascin, a naturally occurring tryptamine found in "magic mushrooms," has been a subject of interest due to its active metabolite. Research has shown that the metabolite has high affinity at human serotonin receptors 5-HT1A, 5-HT2A, and 5-HT2B. Notably, it does not bind at the 5-HT3 receptor, challenging previous predictions about its activity. This finding opens up potential applications in neuroscience and pharmacology, particularly in understanding serotonergic systems (Chadeayne et al., 2020).

Pharmacological Activity of Quaternary Tryptamines

Aeruginascin's relevance extends to the synthesis and pharmacological evaluation of its analogues. Studies involving the synthesis and structural characterization of various quaternary tryptammonium analogues of aeruginascin have been conducted. These compounds have been tested for pharmacological activity at different receptors and transporters to identify potential targets. Such research is crucial in drug development, particularly for neurological and psychiatric conditions, by providing insights into the structure-activity relationships of these compounds (Glatfelter et al., 2022).

Structural Elucidation and Relation to Bufotenidine

Further study into aeruginascin involved elucidating its structure. Identified as a quaternary ammonium compound closely related to bufotenidine (a potent 5-HT3 receptor agonist), aeruginascin's structure as N, N, N-trimethyl-4-phosphoryloxytryptamine reveals its similarity to psilocybin. This connection to both a known psychedelic compound and a frog skin toxin underscores its potential for diverse biological effects and pharmacological applications, particularly in understanding receptor-specific activities (Jensen et al., 2006).

Future Directions

Research on Aeruginascin is still in its early stages. Recent studies have focused on comparing a series of structurally similar compounds to develop a structure-activity relationship . Additionally, researchers are investigating whether Aeruginascin could convert psilocybin to aeruginascin by attaching a third methyl group .

properties

IUPAC Name

[3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N2O4P/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(13(10)11)19-20(16,17)18/h4-6,9,14H,7-8H2,1-3H3,(H-,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPFLWAQQNCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921308
Record name Aeruginascin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aeruginascin

CAS RN

114264-95-8
Record name 1H-Indole-3-ethanaminium, N,N,N-trimethyl-4-(phosphonooxy)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114264-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N, N, N-Trimethyl-4-phosphoryloxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114264958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aeruginascin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AERUGINASCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9WQY1P7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
N Jensen, J Gartz, H Laatsch - Planta medica, 2006 - thieme-connect.com
… of a further indole derivative named aeruginascin as the quaternary ammonium compound N, N, N-trimethyl-4-phosphoryloxytryptamine. Aeruginascin is closely related to the frog skin …
Number of citations: 63 www.thieme-connect.com
GC Glatfelter, E Pottie, JS Partilla… - ACS Pharmacology & …, 2022 - ACS Publications
4-Phosphoryloxy-N,N-dimethyltryptamine (psilocybin) is a naturally occurring tertiary amine found in many mushroom species. Psilocybin is a prodrug for 4-hydroxy-N,N-…
Number of citations: 26 pubs.acs.org
J Gartz - International Journal of Crude Drug Research, 1989 - Taylor & Francis
… Babos revealed a content of the indole derivative aeruginascin which was in the same order of … the content of psilocybin, baeocystin and aeruginascin. Aeruginascin seems to modify the …
Number of citations: 44 www.tandfonline.com
AM Sherwood, AL Halberstadt, AK Klein… - Journal of natural …, 2020 - ACS Publications
… Speculation has been made that the quaternary ammonium product aeruginascin (7), which … assumption is tempting given the structural similarity of aeruginascin to bufotenedine (8), a …
Number of citations: 63 pubs.acs.org
AR Chadeayne, DNK Pham, BG Reid, JA Golen… - ACS …, 2020 - ACS Publications
… likely that aeruginascin undergoes similar … aeruginascin has been that it is similarly active at 5-HT 3 and inactive at 5-HT 2 receptors. To assess this leading hypothesis on aeruginascin, …
Number of citations: 26 pubs.acs.org
P Chue, A Andreiev, E Bucuci, C Els… - European …, 2022 - search.proquest.com
Results Methylation of aeruginascin results in an active metabolite, 4-hydroxy-N, N, N-trimethyltryptamine (4-HO-TMT) which has been shown to bind at 5-HT 1A, 5-HT 2A, and 5-HT 2B …
Number of citations: 2 search.proquest.com
BE Bauer - psychedelicreview.com
… 4-HO-TMT is purportedly the metabolite of aeruginascin, which is found in the magic mushroom … hypothesis” in the scientific community on the activity of aeruginascin at these receptors. …
Number of citations: 0 psychedelicreview.com
BE Bauer - psychedelicreview.com
… aeruginascin is similar to psilocybin (see below), the primary psychedelic prodrug in magic mushrooms. The difference is that aeruginascin … trimethylammonium group on aeruginascin. …
Number of citations: 0 psychedelicreview.com
L Forward - psychedelicreview.com
… aeruginascin from extracts of I. aeruginascens. He found from further analysis that the concentration of aeruginascin in … The quaternary trimethylammonium structure of aeruginascin …
Number of citations: 0 psychedelicreview.com
BE Bauer - psychedelicreview.com
… aeruginascin are low and have not been reported before.” This paper is the first report of the compound aeruginascin … Gartz also found in this study that the levels of aeruginascin in the …
Number of citations: 0 psychedelicreview.com

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